molecular formula C27H22ClF3N6O B2828618 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 893790-15-3

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2828618
CAS No.: 893790-15-3
M. Wt: 538.96
InChI Key: PZVJNJXIJNKLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazoloquinazoline structure, which is known for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This is followed by the introduction of the chloro, methoxyphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and trifluoromethylphenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, dimethylformamide.

    Catalysts: Palladium, copper compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-pentyloxy-phenyl-(4-methyl-piperazin-1-yl)-methanone: Similar in structure but with different substituents.

    5-Chloro-2-propoxy-phenyl-(4-methyl-piperazin-1-yl)-methanone: Another structurally related compound with variations in the alkoxy group.

Uniqueness

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific combination of chloro, methoxyphenyl, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-23-8-3-2-7-22(23)35-11-13-36(14-12-35)25-20-16-19(28)9-10-21(20)37-26(32-25)24(33-34-37)17-5-4-6-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJNJXIJNKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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